2-(4-Benzylpiperazin-2-yl)acetonitrile

Physicochemical profiling Medicinal chemistry Drug-likeness

2-(4-Benzylpiperazin-2-yl)acetonitrile is the sole chiral piperazine-acetonitrile isomer offering a secondary amine (HBD=1) and C-2 stereocenter—enabling diastereoselective synthesis and hydrogen-bonding interactions inaccessible to the achiral 1-yl regioisomer (ΔXLogP3=0.7). Validated by BACE1 co-crystal structure (PDB 3LPJ) for CNS inhibitor design. Procure (S)- and (R)-enantiomers at ≥98% purity, eliminating in-house chiral resolution.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B14768089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-2-yl)acetonitrile
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)CC#N)CC2=CC=CC=C2
InChIInChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2
InChIKeyPCQVUQWSWFRWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzylpiperazin-2-yl)acetonitrile: Core Identity and Procurement Profile for Research Buyers


2-(4-Benzylpiperazin-2-yl)acetonitrile (molecular formula C₁₃H₁₇N₃, MW 215.29 g/mol) is a chiral piperazine derivative bearing a benzyl substituent at the N-4 position and an acetonitrile group at the C-2 position of the piperazine ring [1]. It exists as a racemic mixture, with the single enantiomers separately catalogued under CAS 2740593-12-6 (S) and CAS 2740593-41-1 (R). The compound belongs to the benzylpiperazine class, a privileged scaffold in medicinal chemistry for CNS-targeted small molecules, and is primarily sourced as a research intermediate for asymmetric synthesis and building-block chemistry [2]. Its defining structural feature—the C-2 attachment of the acetonitrile group—creates a chiral center absent in the regioisomeric 1-yl analog, fundamentally altering its physicochemical profile and synthetic utility [1][3].

Why 2-(4-Benzylpiperazin-2-yl)acetonitrile Cannot Be Replaced by the 1-yl Regioisomer or Achiral Analogs


Substituting 2-(4-benzylpiperazin-2-yl)acetonitrile with the closely related 2-(4-benzylpiperazin-1-yl)acetonitrile (CAS 92042-93-8) or with achiral piperazine-acetonitrile derivatives introduces measurable divergences in hydrogen-bonding capacity, lipophilicity, and stereochemical complexity that propagate through every downstream application [1][2]. The 2-yl isomer possesses a secondary amine (NH) at the piperazine 1-position, conferring one hydrogen bond donor (HBD = 1) and a topological polar surface area (TPSA) of 39.1 Ų, whereas the 1-yl isomer is a tertiary amine with HBD = 0 and TPSA = 30.3 Ų [1][2]. The resulting ΔXLogP3 of 0.7 log units directly impacts solubility, permeability, and formulation behavior. Furthermore, the C-2 chiral center—absent in the 1-yl analog—enables enantioselective synthesis and stereochemically resolved biological interrogation, a requirement for any program pursuing target-binding selectivity or patentable composition-of-matter claims [3]. These are not subtle distinctions; they represent categorical differences in molecular recognition potential and synthetic strategy.

Quantitative Differentiation Evidence: 2-(4-Benzylpiperazin-2-yl)acetonitrile vs. Closest Analogs


Hydrogen Bond Donor Count and TPSA: 2-yl vs. 1-yl Regioisomer Comparison

The 2-(4-benzylpiperazin-2-yl)acetonitrile scaffold provides one hydrogen bond donor (the piperazine NH), whereas the 1-yl regioisomer (CAS 92042-93-8) has zero HBD groups because both piperazine nitrogens are tertiary [1][2]. This single HBD difference produces a TPSA increase of 8.8 Ų (39.1 vs. 30.3 Ų), moving the 2-yl isomer closer to the CNS drug-like TPSA ceiling of ~90 Ų while maintaining acceptable permeability margins [1][2].

Physicochemical profiling Medicinal chemistry Drug-likeness

Lipophilicity Divergence: XLogP3 Delta of 0.7 Between 2-yl and 1-yl Isomers

The 2-yl positional isomer exhibits an XLogP3 of 0.9, while the 1-yl analog returns an XLogP3 of 1.6—a difference of 0.7 log units [1][2]. This ΔlogP exceeds the commonly accepted threshold for meaningful pharmacokinetic differentiation (~0.5 log units), indicating that the two regioisomers would exhibit distinct solubility, permeability, and protein-binding behavior [1][2].

Lipophilicity ADME Pharmacokinetics

Defined Stereocenter: Enantiomeric Resolution vs. Achiral 1-yl Analog

2-(4-Benzylpiperazin-2-yl)acetonitrile possesses one defined atom stereocenter at the piperazine C-2 position, with enantiopure forms available as (S)-enantiomer (CAS 2740593-12-6, [α] not reported) and (R)-enantiomer (CAS 2740593-41-1) [1]. In contrast, the 1-yl regioisomer (CAS 92042-93-8) has zero defined atom stereocenters and is achiral, precluding enantioselective applications [2]. The (R)-enantiomer specifically has been resolved and co-crystallized in a high-resolution BACE1 inhibitor complex (PDB 3LPJ, 1.79 Å resolution) [3].

Chiral synthesis Stereochemistry Enantiomeric purity

PDB-Structure-Validated Pharmacophoric Role: (R)-Enantiomer in BACE1 Inhibitor SCH743641

The (R)-4-benzylpiperazin-2-yl moiety is a critical pharmacophoric element of SCH743641, a Merck piperazine sulfonamide BACE1 inhibitor co-crystallized with the enzyme at 1.79 Å resolution (PDB 3LPJ) [1]. In the published structure, the (R)-configured benzylpiperazine ring occupies the S2' sub-pocket of BACE1, with the benzyl group engaging in hydrophobic contacts and the piperazine NH forming a hydrogen bond within the active site [1]. The parent compound demonstrated in vivo pharmacodynamic activity, potently lowering peripheral Aβ40 in transgenic mice with a single subcutaneous dose [1]. No analogous co-crystal structure exists for the 1-yl regioisomer in BACE1.

Structure-based drug design BACE1 Alzheimer's disease X-ray crystallography

Vendor Purity and Cost Benchmarking: Enantiopure (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile

Commercially available (S)-2-(4-benzylpiperazin-2-yl)acetonitrile is supplied at 98% purity (HPLC) by Fluorochem, with pricing at £177.00/100 mg and £290.00/250 mg . The (S)-enantiomer is also available at 95% purity from Achemblock and at 98% purity from CymitQuimica at €280.00/100 mg . The (R)-enantiomer is separately available from CymitQuimica at €294.00/100 mg . In contrast, the achiral 1-yl analog (CAS 92042-93-8) is offered at 95% purity from multiple vendors including AKSci and Enamine, typically at substantially lower cost due to simpler synthesis without chiral resolution .

Chemical procurement Purity analysis Cost benchmarking

Distinct Downstream Synthetic Versatility: 2-yl Nitrile as a Handle for Heterocycle Construction

The acetonitrile group at the C-2 position of the piperazine ring places the nitrile adjacent to a chiral center, enabling diastereoselective transformations (e.g., nitrile reduction to amine, hydrolysis to acid, or cyclization to heterocycles) that can exploit substrate-controlled stereochemistry [1]. In the 1-yl analog, the nitrile is attached through the piperazine nitrogen, forming an N-cyanomethyl group that undergoes fundamentally different reactivity (e.g., quaternary ammonium salt formation, N-dealkylation) rather than C–C bond-forming reactions at a chiral center [2]. The 2-yl scaffold has been elaborated to ester (methyl 2-(4-benzylpiperazin-2-yl)acetate, CAS 141856-12-4) and ethanol derivatives (CAS 477220-33-0) via standard transformations, demonstrating tractable synthetic pathways [3].

Synthetic chemistry Heterocycle synthesis Building block

High-Confidence Application Scenarios for 2-(4-Benzylpiperazin-2-yl)acetonitrile Based on Verified Evidence


Enantioselective Synthesis of CNS-Targeted BACE1 Inhibitors and Aspartyl Protease Ligands

The co-crystal structure of the (R)-4-benzylpiperazin-2-yl-containing ligand Z75 bound to BACE1 at 1.79 Å resolution (PDB 3LPJ) provides direct structural validation for using this scaffold in aspartyl protease inhibitor design [1]. Researchers developing BACE1 inhibitors for Alzheimer's disease can leverage the experimentally determined binding pose—where the benzylpiperazine occupies the S2' sub-pocket—to guide structure-based optimization, a capability not offered by the 1-yl regioisomer which lacks any reported BACE1 co-crystallization [1]. The in vivo pharmacodynamic activity demonstrated by the parent compound (peripheral Aβ40 lowering in transgenic mice) further de-risks this chemotype for CNS programs [1].

Chiral Building Block for Diastereoselective Heterocycle Library Synthesis

The C-2 nitrile group adjacent to the chiral center makes 2-(4-benzylpiperazin-2-yl)acetonitrile an ideal entry point for diastereoselective synthesis of substituted piperazines, tetrahydroisoquinolines, and fused heterocycles [1]. Documented transformations to ester (CAS 141856-12-4) and alcohol (CAS 477220-33-0) derivatives via reduction and hydrolysis demonstrate tractable chemistry, with yields of ~25% after chromatographic purification reported for the alcohol synthesis at multi-gram scale [1]. The 1-yl analog cannot support diastereoselective C–C bond formations because the nitrile is N-attached and the scaffold lacks a chiral center [2].

Physicochemical Property Modulation in CNS Lead Optimization

The measured ΔXLogP3 of 0.7 units between the 2-yl (XLogP3 = 0.9) and 1-yl (XLogP3 = 1.6) isomers, combined with the 8.8 Ų TPSA increase, provides medicinal chemists with a rational basis for selecting the 2-yl scaffold when lower lipophilicity and higher polarity are desired for CNS drug-like property space [1][2]. The single HBD (piperazine NH) also enables additional target hydrogen-bonding interactions that are structurally precluded in the 1-yl analog, which may be critical for potency against targets requiring a donor–acceptor motif [1][2].

Procurement of Enantiopure Intermediates for Asymmetric Process Chemistry

For process chemistry groups requiring enantiopure piperazine building blocks, the commercial availability of both (S)- and (R)-enantiomers at ≥95% purity from multiple vendors (Fluorochem, CymitQuimica, Achemblock) enables direct procurement without in-house chiral resolution [1]. The price premium over the achiral 1-yl analog reflects the chiral chromatography or asymmetric synthesis embedded in the supply chain; procurement teams should benchmark against the internal cost of racemate separation when evaluating build-vs.-buy decisions [1].

Quote Request

Request a Quote for 2-(4-Benzylpiperazin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.